molecular formula C7H13NO B2354361 (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine CAS No. 220699-99-0

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine

Cat. No.: B2354361
CAS No.: 220699-99-0
M. Wt: 127.187
InChI Key: ODTQGXAPSKBFFW-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine: is an organic compound with the molecular formula C7H13NO . It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a methoxyethyl group, a methyl group, and a prop-2-yn-1-yl group attached to an amine.

Scientific Research Applications

Chemistry: (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H226, H302, H315, H318, and H335 . These indicate that it is flammable, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that this compound can act as a photosensitizer , which suggests it may interact with light-sensitive proteins or molecules in cells.

Mode of Action

It has been observed that both the starting material and the product act as photosensitizers . This suggests that the compound may interact with its targets through energy transfer and a single electron transfer pathway .

Biochemical Pathways

Given its role as a photosensitizer , it may be involved in pathways related to light energy absorption and transfer.

Pharmacokinetics

Its physical form as a liquid suggests that it may be absorbed and distributed in the body through various routes.

Result of Action

Its role as a photosensitizer suggests that it may induce changes in cellular processes related to light energy absorption and transfer.

Action Environment

Given its role as a photosensitizer , factors such as light exposure may significantly influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine typically involves the reaction of 2-methoxyethanol with propargyl bromide in the presence of a base such as sodium hydride . The resulting intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous tetrahydrofuran (THF)

    Reaction Time: 12-24 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be performed using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base

Major Products:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted amines

Comparison with Similar Compounds

  • (2-Methoxyethyl)(prop-2-yn-1-yl)amine
  • N-Methylpropargylamine
  • 2-Methoxyethylamine

Comparison:

  • (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is unique due to the presence of both a methoxyethyl group and a prop-2-yn-1-yl group, which confer distinct chemical properties and reactivity.
  • (2-Methoxyethyl)(prop-2-yn-1-yl)amine lacks the methyl group, resulting in different reactivity and applications.
  • N-Methylpropargylamine has a similar structure but lacks the methoxyethyl group, affecting its solubility and reactivity.
  • 2-Methoxyethylamine lacks the prop-2-yn-1-yl group, making it less versatile in certain chemical reactions.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-5-8(2)6-7-9-3/h1H,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTQGXAPSKBFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Propargyl bromide (26.8 g, 225 mmol) was added dropwise to a mixture of N-(2-methoxyethyl)methyl amine (20 g, 225 mmol) and cesium carbonate (73 g, 225 mmol) in 350 mL of acetone. The mixture was stirred overnight under nitrogen at room temperature. The inorganic salts were then filtered off, and the solvent was removed. The residue was dissolved in saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic extracts were then evaporated to give 14 g of (2-methoxy-ethyl)-methyl-prop-2-ynyl-amine: mass spectrum (m/e): M+H 127.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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